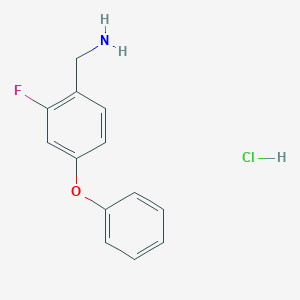

(2-Fluoro-4-phenoxyphenyl)methanamine;hydrochloride

CAS No.: 2361634-04-8

Cat. No.: VC6566983

Molecular Formula: C13H13ClFNO

Molecular Weight: 253.7

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2361634-04-8 |

|---|---|

| Molecular Formula | C13H13ClFNO |

| Molecular Weight | 253.7 |

| IUPAC Name | (2-fluoro-4-phenoxyphenyl)methanamine;hydrochloride |

| Standard InChI | InChI=1S/C13H12FNO.ClH/c14-13-8-12(7-6-10(13)9-15)16-11-4-2-1-3-5-11;/h1-8H,9,15H2;1H |

| Standard InChI Key | WBZXSNNEBCWCFR-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)OC2=CC(=C(C=C2)CN)F.Cl |

Introduction

Chemical Identity and Structural Characteristics

(2-Fluoro-4-phenoxyphenyl)methanamine hydrochloride belongs to the class of aryl methanamine derivatives. Its molecular formula is C₁₃H₁₃ClFNO, with a molar mass of 253.7 g/mol. The IUPAC name, (2-fluoro-4-phenoxyphenyl)methanamine hydrochloride, reflects its structure: a fluorinated phenyl ring substituted with a phenoxy group at the para position and a methanamine group at the ortho position, stabilized as a hydrochloride salt.

Key Structural Features:

-

Aromatic System: A biphenyl ether scaffold with fluorine at the 2-position enhances electronic stability and influences intermolecular interactions.

-

Amine Functionality: The primary amine (–CH₂NH₂) facilitates nucleophilic reactions, enabling conjugation with carbonyl groups or electrophilic partners.

-

Hydrochloride Salt: Improves solubility in polar solvents compared to the free base form, critical for biological testing.

Table 1: Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₃ClFNO | |

| Molecular Weight | 253.7 g/mol | |

| IUPAC Name | (2-fluoro-4-phenoxyphenyl)methanamine hydrochloride | |

| InChI | InChI=1S/C₁₃H₁₂FNO.ClH/c14-13-8-12(7-6-10(13)9-15)16-11-4-2-1-3-5-11;/h1-8H,9,15H2;1H | |

| SMILES | C1=CC=C(C=C1)OC2=CC(=C(C=C2)CN)F.Cl |

Synthesis and Manufacturing

The synthesis of (2-fluoro-4-phenoxyphenyl)methanamine hydrochloride typically involves a multi-step route starting from commercially available fluorophenols. A common approach includes:

-

Phenoxy Coupling: Reaction of 2-fluoro-4-bromophenol with phenol derivatives under Ullmann or Buchwald-Hartwig conditions to install the phenoxy group.

-

Nitro Reduction: Introduction of the amine group via nitration followed by catalytic hydrogenation (e.g., H₂/Pd-C) to yield the primary amine.

-

Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt, enhancing stability and purity.

Critical parameters include maintaining anhydrous conditions during amine protection-deprotection steps and optimizing reaction temperatures (typically 50–80°C) to minimize side reactions. Chromatographic purification is often required to isolate the hydrochloride salt in >95% purity.

Physicochemical Properties

Experimental data on the compound’s physical properties remain limited, but computational predictions and analog comparisons provide insights:

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water (<1 mg/mL at 25°C).

-

Melting Point: Estimated at 180–190°C based on similar hydrochloride salts.

-

Stability: Stable under inert atmospheres but may degrade upon prolonged exposure to moisture or light due to the labile C–F bond.

Spectroscopic characterization (e.g., ¹⁹F NMR) typically reveals a singlet near -110 ppm for the aromatic fluorine, while ¹H NMR shows distinct resonances for the methylene (–CH₂NH₂) and aromatic protons.

Applications in Scientific Research

Pharmaceutical Development

The compound’s amine and fluorinated aromatic motifs make it a candidate for:

-

Neurological Agents: Structural analogs inhibit monoamine oxidase (MAO), suggesting potential in treating depression or Parkinson’s disease.

-

Anti-inflammatory Drugs: Phenoxy groups are known to modulate COX-2 activity, though specific studies on this compound are pending.

Materials Chemistry

-

Liquid Crystals: Fluorinated biphenyl ethers exhibit mesomorphic properties useful in display technologies.

-

Polymer Additives: The amine group can act as a curing agent in epoxy resins, enhancing thermal stability.

Future Directions

Ongoing research should prioritize:

-

Mechanistic Studies: Elucidate its interactions with biological targets like G-protein-coupled receptors.

-

Process Optimization: Develop greener synthetic routes using flow chemistry or biocatalysis.

-

Toxicology Profiling: Assess acute and chronic toxicity in model organisms.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume